2,2-Morpholinedimethanol,4-(phenylmethyl)-
Overview
Description
2,2-Morpholinedimethanol,4-(phenylmethyl)- is a chemical compound with the molecular formula C12H17NO3 It is characterized by a morpholine ring substituted with a benzyl group and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Morpholinedimethanol,4-(phenylmethyl)- typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the introduction of hydroxymethyl groups. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate is often used as a base.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of 2,2-Morpholinedimethanol,4-(phenylmethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Morpholinedimethanol,4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzylmorpholine carboxylic acid or benzylmorpholine aldehyde.
Reduction: Benzylmorpholine derivatives with reduced functional groups.
Substitution: Various substituted benzylmorpholine compounds.
Scientific Research Applications
2,2-Morpholinedimethanol,4-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Morpholinedimethanol,4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Morpholinedimethanol,4-(phenylmethyl)-: Unique due to its specific substitution pattern.
Benzylmorpholine: Lacks the hydroxymethyl groups.
Morpholine derivatives: Various derivatives with different substituents.
Uniqueness
2,2-Morpholinedimethanol,4-(phenylmethyl)- is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[4-benzyl-2-(hydroxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO3/c15-10-13(11-16)9-14(6-7-17-13)8-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 |
InChI Key |
UBOUBDCIUAWQSG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)(CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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